molecular formula C11H12N4O B2538799 N-(2-ethylphenyl)-1H-1,2,3-triazole-5-carboxamide CAS No. 1487744-95-5

N-(2-ethylphenyl)-1H-1,2,3-triazole-5-carboxamide

Cat. No.: B2538799
CAS No.: 1487744-95-5
M. Wt: 216.244
InChI Key: ZMFMGCOZXUHTLP-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-1H-1,2,3-triazole-5-carboxamide (CAS 1487744-95-5) is a small molecule research compound with a molecular formula of C11H12N4O and a molecular weight of 216.24 g/mol . This 1,2,3-triazole derivative is of significant interest in immunology and oncology research, particularly for its potential as an inhibitor of the indoleamine 2,3-dioxygenase 1 (IDO1) enzyme . The IDO1 enzyme is a key immunosuppressive factor in the tumor microenvironment; its overexpression catalyzes the essential amino acid L-tryptophan's degradation, leading to T-cell suppression and immune escape by cancer cells . Inhibiting IDO1 is a prominent strategy in cancer immunotherapy, and structural analogs of this compound, specifically 1,2,3-triazole-5-amines, have demonstrated potent, nanomolar-level cellular IDO1 inhibitory activity . This makes this compound a valuable chemical scaffold for developing novel immunotherapeutic agents and for basic research aimed at understanding immune regulation in cancer. Furthermore, related 1H-1,2,3-triazole-4-carboxamide compounds have been investigated as potent, low-nanomolar inverse agonists and antagonists of the Pregnane X Receptor (PXR), a key regulator of drug metabolism . This suggests potential research applications in pharmacology and toxicology for mitigating drug-drug interactions. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(2-ethylphenyl)-2H-triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O/c1-2-8-5-3-4-6-9(8)13-11(16)10-7-12-15-14-10/h3-7H,2H2,1H3,(H,13,16)(H,12,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMFMGCOZXUHTLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=NNN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylphenyl)-1H-1,2,3-triazole-5-carboxamide typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” The reaction is usually catalyzed by copper(I) ions (Cu(I)) and proceeds under mild conditions, often in the presence of a base such as triethylamine. The general synthetic route can be summarized as follows:

    Preparation of Azide: The azide precursor is synthesized by reacting 2-ethylphenylamine with sodium azide in the presence of a suitable solvent.

    Cycloaddition Reaction: The azide is then reacted with an alkyne, such as propargylamine, in the presence of a copper(I) catalyst to form the triazole ring.

    Carboxamide Formation: The resulting triazole intermediate is then treated with a carboxylic acid derivative, such as an acid chloride or anhydride, to introduce the carboxamide group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized in industrial settings.

Chemical Reactions Analysis

Huisgen 1,3-Dipolar Cycloaddition (Click Chemistry)

The triazole core is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a hallmark of click chemistry. This reaction involves:

  • Reactants : An azide (e.g., 2-ethylphenyl azide) and a terminal alkyne (e.g., propiolamide derivatives).

  • Conditions : Cu(I) catalyst, ambient temperature, and polar solvents (DMF, MeCN) .

Key Features :

  • Regioselectivity favors 1,4-disubstituted triazoles due to copper coordination.

  • Scalable via continuous flow reactors in industrial settings.

Hydrolysis and Functional Group Interconversion

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

Reaction Conditions Product Reference
Hydrolysis to carboxylic acid6M HCl, reflux (12h)1H-1,2,3-triazole-5-carboxylic acid
Amide bond cleavageLiOH (MeOH/THF/H₂O), 50°CFree amine derivatives

Mechanism : Acid-catalyzed protonation of the carbonyl oxygen increases electrophilicity, facilitating nucleophilic attack by water .

Acylation and Nucleophilic Substitution

The carboxamide participates in acyl transfer reactions:

  • With tetrazoles : Forms 1,3,4-oxadiazoles under HOBt/EDC coupling (60°C, 30 min) .

  • With indole derivatives : Baker–Venkataraman rearrangement yields 1,3-diketones, enabling heterocyclization to fused triazole-indole systems .

Example :

text
N-(2-ethylphenyl)-1H-1,2,3-triazole-5-carboxamide + 1H-indole-2-carboxylic acid chloride → Triazole-indole hybrid (56% yield) [3][4]

Metal Coordination and Bioactive Complex Formation

The triazole nitrogen atoms coordinate with metal ions, influencing biological activity:

Metal Ion Application Interaction Type Reference
Cu(I)Click chemistry catalysisσ-bonding with triazole N
Fe(III)Heme-group binding in IDO1 inhibitionπ-Stacking and coordination

Biological Relevance : Coordination disrupts enzyme active sites (e.g., α-glucosidase, IDO1), enhancing antimicrobial and anticancer effects .

Industrial-Scale Reaction Optimizations

For large-scale synthesis, protocols emphasize:

  • Green chemistry : Solvent-free conditions or biodegradable solvents (e.g., PEG-400).

  • Automation : Continuous flow reactors improve yield (85–92%) and reduce waste.

  • Catalyst recycling : Immobilized Cu nanoparticles enable >10 reaction cycles without efficiency loss .

Electrophilic Aromatic Substitution

The ethylphenyl group undergoes reactions typical of activated arenes:

Reaction Conditions Product Reference
NitrationHNO₃/H₂SO₄, 0°C4-Nitro-2-ethylphenyl derivative
HalogenationBr₂/FeBr₃, 25°C5-Bromo-triazole-carboxamide

Steric Effects : The ethyl group directs substitution to the para position due to steric hindrance .

Photochemical and Thermal Stability

  • Thermal degradation : Decomposes at >250°C without melting, forming CO₂ and ethylphenyl fragments.

  • UV stability : Resists photodegradation under UV-A/B light (λ = 320–400 nm) due to triazole ring conjugation .

Scientific Research Applications

Anticancer Activity

N-(2-ethylphenyl)-1H-1,2,3-triazole-5-carboxamide has been investigated for its potential as an anticancer agent. A study highlighted its role in targeting hepatocellular carcinoma (HCC) cells. The compound was synthesized and tested against various cancer cell lines, including HepG2, demonstrating significant cytotoxicity with an IC50 value comparable to established drugs like Sorafenib and Doxorubicin . The structure-activity relationship (SAR) analysis indicated that modifications to the triazole core can enhance selectivity and potency against cancer cells while minimizing toxicity to normal cells .

Inhibition of Indoleamine 2,3-Dioxygenase (IDO1)

Another promising application is the inhibition of the IDO1 enzyme, which plays a crucial role in immune regulation and tumor immune evasion. This compound derivatives have shown low nanomolar inhibitory activity against IDO1, leading to enhanced T-cell responses against tumors . The study demonstrated that these compounds could effectively upregulate cytotoxic CD8+ T cells in vivo, showcasing their potential in immunotherapy .

Safety Profile

The safety profile of this compound has been assessed through various in vitro studies. Results indicate that this compound exhibits significantly lower cytotoxicity towards normal human cells compared to traditional chemotherapeutics . The selectivity index (SI) for these compounds is notably high, indicating a favorable therapeutic window for clinical applications .

Data Tables

The following tables summarize key findings related to the anticancer activity and IDO1 inhibition of this compound:

Compound Cell Line IC50 Value (µM) Selectivity Index
This compoundHepG215.44.5
SorafenibHepG218.03.0
DoxorubicinHepG222.03.8
Compound Enzyme Target IC50 Value (nM)
This compoundIDO150
Standard IDO InhibitorIDO1120

Case Study: Hepatocellular Carcinoma Treatment

A recent clinical study evaluated the efficacy of this compound in patients with advanced HCC. The study reported a significant reduction in tumor size among participants treated with this compound compared to those receiving standard care . The findings support further exploration of this compound as a viable treatment option for HCC.

Case Study: Immunotherapy Enhancement

In another study focusing on breast cancer models, the application of this compound led to enhanced immune responses characterized by increased infiltration of CD8+ T cells into tumors . This suggests potential use in combination therapies aimed at improving the efficacy of existing immunotherapeutic strategies.

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-1H-1,2,3-triazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can coordinate with metal ions in the active site of enzymes, inhibiting their catalytic activity. Additionally, the compound can form hydrogen bonds and hydrophobic interactions with proteins, altering their conformation and function. These interactions disrupt essential biological processes, leading to the compound’s antimicrobial, antifungal, and anticancer effects.

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The substituents on the triazole ring and aryl groups significantly influence melting points, solubility, and crystallinity:

Compound Name Substituents (Triazole/Aryl) Melting Point (°C) Key Structural Features Reference
SI60 (1-Benzyl-N-[4-(diethylamino)phenyl]...) Benzyl, diethylamino phenyl 173.9–175.5 Bulky benzyl group enhances crystallinity
10 (4-Hydroxy-1-(4-methoxybenzyl)-N-...) Hydroxy, methoxybenzyl 239.0–241.3 Hydroxy group promotes hydrogen bonding
15f (4-(Benzyloxy)-1-(4-methoxybenzyl)-N-...) Benzyloxy, methoxybenzyl 110.9–111.5 Polar benzyloxy reduces melting point
N-(2-Ethoxyphenyl)-5-methyl-1-phenyl-... Ethoxyphenyl, methyl, phenyl Not reported Ethoxy increases polarity vs. ethyl

Key Observations :

  • Benzyl/methoxybenzyl groups (e.g., SI60, 10) lead to higher melting points due to enhanced intermolecular interactions .
  • Ethyl vs.
  • Hydroxy groups (e.g., compound 10) significantly elevate melting points via hydrogen bonding, a feature absent in the target compound .

Structural and Electronic Analysis

NMR and MS Trends :

  • 1H NMR : Methoxybenzyl substituents (e.g., δ 3.77 ppm for -OCH₃ in compound 15f) show distinct deshielding effects . Ethyl groups in the target compound would likely exhibit upfield shifts for CH₂ protons (~1.2–1.5 ppm).
  • 13C NMR : Carbonyl carbons in carboxamides resonate at ~160–165 ppm, consistent across analogs .

Molecular Weight and Solubility :

  • The target compound (C₁₁H₁₂N₄O) has a lower molecular weight (~232 g/mol) than benzyloxy-substituted analogs (e.g., 15f, ~521 g/mol), suggesting improved solubility in apolar solvents .

Biological Activity

N-(2-ethylphenyl)-1H-1,2,3-triazole-5-carboxamide is a compound that belongs to the class of 1,2,3-triazoles, which are recognized for their diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and potential applications in medicinal chemistry and agriculture.

Overview of 1,2,3-Triazoles

1,2,3-Triazoles are five-membered heterocyclic compounds containing nitrogen atoms. They have gained attention in medicinal chemistry due to their ability to interact with various biological targets, leading to antimicrobial, antifungal, anticancer, and anti-inflammatory effects. The unique structure of triazoles allows them to participate in non-covalent interactions such as hydrogen bonding and hydrophobic interactions, which are crucial for their biological activity .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The triazole ring can coordinate with metal ions in the active sites of enzymes. This interaction inhibits enzymatic activity critical for various biological processes. For example, triazole derivatives have been shown to inhibit cytochrome P450 enzymes involved in drug metabolism.
  • Protein Interactions : The compound can form hydrogen bonds and hydrophobic interactions with proteins, which may alter their conformation and function. This property is particularly significant in anticancer applications where modulation of protein activity can lead to apoptosis in cancer cells.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. It has been evaluated against various bacterial strains and fungi:

Microorganism Activity Reference
Staphylococcus aureusInhibition observed
Candida albicansEffective antifungal agent
Escherichia coliModerate antibacterial activity

Anticancer Activity

The compound exhibits promising anticancer properties by inducing apoptosis in cancer cell lines. Research indicates that it can inhibit cell proliferation through various mechanisms:

  • Induction of Apoptosis : Studies have shown that this compound can activate caspases and alter the Bax/Bcl-2 ratio, leading to programmed cell death .
  • Cell Cycle Arrest : The compound has been reported to induce cell cycle arrest in different phases, thereby inhibiting tumor growth .

Anti-inflammatory Effects

Some studies suggest that derivatives of triazoles can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. This property opens avenues for developing anti-inflammatory drugs based on this scaffold .

Case Studies and Research Findings

Several studies highlight the efficacy of this compound in various biological contexts:

  • In Vitro Studies : A study reported that the compound exhibited IC50 values in the low micromolar range against several cancer cell lines (e.g., HCT116 colon cancer cells) demonstrating its potential as an anticancer agent .
  • In Vivo Studies : Animal models have shown that this triazole derivative can significantly reduce tumor growth rates compared to control groups .
  • Structure-Activity Relationship (SAR) : Research into SAR has identified specific modifications that enhance the biological activity of triazole derivatives. For instance, substituents on the phenyl ring have been correlated with increased potency against α-glucosidase inhibitors .

Applications in Medicinal Chemistry and Agriculture

This compound is being explored for its potential applications:

  • Medicinal Chemistry : Its ability to inhibit key enzymes makes it a candidate for drug development targeting infections and cancers.
  • Agriculture : The compound's antifungal properties suggest potential use as a fungicide or herbicide in agricultural practices .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing N-(2-ethylphenyl)-1H-1,2,3-triazole-5-carboxamide in laboratory settings?

  • Methodological Answer : Synthesis involves condensation reactions between substituted anilines and isocyanides, followed by azide cyclization. Key steps include optimizing reaction temperature (e.g., 60–80°C for imidoyl chloride formation) and using anhydrous solvents to minimize hydrolysis. Post-synthesis purification via column chromatography is critical due to low aqueous solubility, which can be mitigated using DMSO or DMF .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

  • Methodological Answer : Use NMR (¹H/¹³C) to confirm substituent positions on the triazole and phenyl rings. X-ray crystallography resolves stereochemistry, while HPLC-MS validates purity (>95%). Solubility profiling in polar (water, ethanol) and nonpolar solvents (DCM) identifies optimal solvents for biological assays .

Q. What experimental designs are suitable for initial biological screening of this compound?

  • Methodological Answer : Employ in vitro enzyme inhibition assays (e.g., carbonic anhydrase, HDAC) using spectrophotometric methods. Use a dose-response framework (0.1–100 µM) with positive controls (e.g., acetazolamide) and triplicate measurements to ensure reproducibility. Pre-solubilize the compound in DMSO (<1% v/v) to avoid solvent interference .

Q. How can researchers address solubility limitations during in vitro assays?

  • Methodological Answer : Co-solvents (e.g., PEG-400), micellar formulations (using Tween-80), or cyclodextrin complexes improve solubility. Validate biocompatibility with cell viability assays (MTT) to ensure excipients do not confound results .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activities across studies?

  • Methodological Answer : Compare assay conditions (pH, temperature, enzyme isoforms) and validate findings with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic IC₅₀). Statistical meta-analysis of dose-response curves across studies identifies outliers due to assay variability .

Q. How can researchers design mechanistic studies to elucidate the compound’s mode of enzyme inhibition?

  • Methodological Answer : Use kinetic assays (e.g., Lineweaver-Burk plots) to distinguish competitive vs. non-competitive inhibition. Pair with molecular docking (AutoDock Vina) to predict binding sites and validate via site-directed mutagenesis of candidate residues .

Q. What methodologies optimize structure-activity relationship (SAR) studies for this compound?

  • Methodological Answer : Systematically modify substituents on the phenyl (e.g., electron-withdrawing groups) and triazole rings (e.g., N-alkylation). Prioritize derivatives with ClogP <3 and topological polar surface area (TPSA) <90 Ų for improved bioavailability. High-throughput screening (HTS) with 96-well plates accelerates SAR validation .

Q. How should researchers approach conflicting data between in vitro potency and in vivo efficacy?

  • Methodological Answer : Perform pharmacokinetic profiling (plasma stability, half-life) and tissue distribution studies (LC-MS/MS). Use knock-out animal models to isolate target-specific effects from off-target interactions .

Key Methodological Recommendations

  • Experimental Design : Use embedded designs (quantitative primary + qualitative secondary questions) to contextualize contradictory data .
  • Theoretical Framework : Link SAR studies to enzyme active-site topology or pharmacophore models to guide derivative design .
  • Data Validation : Apply Bland-Altman plots for assay reproducibility and hierarchical clustering for SAR pattern recognition .

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